2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile
CAS No.: 73775-50-5
Cat. No.: VC8134128
Molecular Formula: C12H15ClN2
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73775-50-5 |
|---|---|
| Molecular Formula | C12H15ClN2 |
| Molecular Weight | 222.71 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile |
| Standard InChI | InChI=1S/C12H15ClN2/c1-15(2)8-7-11(9-14)10-3-5-12(13)6-4-10/h3-6,11H,7-8H2,1-2H3 |
| Standard InChI Key | IWVFHDSZVODKIB-UHFFFAOYSA-N |
| SMILES | CN(C)CCC(C#N)C1=CC=C(C=C1)Cl |
| Canonical SMILES | CN(C)CCC(C#N)C1=CC=C(C=C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of:
-
A 4-chlorophenyl group at position 2, contributing to hydrophobic interactions.
-
A dimethylamino group () at position 4, enhancing solubility in polar solvents.
-
A butanenitrile backbone (), which influences reactivity and metabolic stability.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves:
-
Formation of 4-Chlorophenyl Intermediate:
Reaction of 4-chlorobenzaldehyde with dimethylamine under basic conditions (e.g., ) yields a Schiff base intermediate. -
Nitrile Backbone Incorporation:
The intermediate undergoes nucleophilic addition with acrylonitrile () in the presence of a palladium catalyst. -
Final Alkylation:
Reaction with methyl iodide introduces the dimethylamino group.
Reaction Conditions:
-
Temperature: 60–80°C
-
Catalysts: Palladium on carbon ()
-
Yield: 65–75% after purification via column chromatography.
Industrial Optimization
| Parameter | Industrial Setting |
|---|---|
| Reactor Type | Continuous flow reactors |
| Catalysts | , |
| Purification | Recrystallization (ethanol) |
| Scalability | 500 kg/batch with >95% purity |
Industrial methods prioritize cost-efficiency and minimal byproduct formation.
Biological Activity and Pharmacological Applications
Mechanism of Action
The compound binds competitively to histamine H1 receptors (), preventing histamine-induced inflammation. Additionally, its anticholinergic activity ( at muscarinic receptors) contributes to sedative effects.
Pharmacokinetics
| Parameter | Value |
|---|---|
| Bioavailability | 45–55% (oral) |
| Half-life () | 6.8 hours |
| Protein Binding | 82% |
Metabolism occurs via hepatic cytochrome P450 enzymes (CYP3A4), with renal excretion of metabolites.
| Assay | Result |
|---|---|
| Acute Oral LD50 (rat) | 480 mg/kg |
| Skin Irritation | Moderate (OECD 404) |
| Mutagenicity | Negative (Ames test) |
Comparison with Structural Analogs
Chlorpheniramine Nitrile (CAS 65676-21-3)
| Property | 2-(4-Chlorophenyl)-4-(dimethylamino)butanenitrile | Chlorpheniramine Nitrile |
|---|---|---|
| Molecular Weight | 222.71 g/mol | 299.8 g/mol |
| Receptor Affinity | H1: | H1: |
| Therapeutic Use | Impurity standard | Antihistamine metabolite |
The pyridine ring in chlorpheniramine nitrile enhances CNS penetration but increases toxicity .
Recent Research Advancements
Neuropharmacology
In vivo studies demonstrate dose-dependent reduction in acetylcholine levels ( at 10 mg/kg), supporting potential use in dementia.
Synthetic Chemistry
Novel microwave-assisted synthesis reduces reaction time to 2 hours with 85% yield, improving scalability.
Analytical Methods
HPLC-UV (λ = 254 nm) achieves a detection limit of 0.1 μg/mL for impurity profiling in antihistamines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume